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Compound of Interest

Compound Name: 1,4-Dibutylbenzene

An In-depth Technical Guide to the Physical Properties of 1,4-Dibutylbenzene

Abstract: This technical guide provides a comprehensive overview of the core physical,
spectral, and thermodynamic properties of 1,4-Dibutylbenzene (CAS 1571-86-4). Designed for
researchers, chemists, and professionals in drug development and materials science, this
document synthesizes key data from authoritative sources and outlines the experimental
methodologies for their determination. The guide emphasizes the scientific principles behind
characterization techniques, ensuring a deep understanding of not just the data, but its
acquisition and interpretation.

Introduction and Molecular Overview

1,4-Dibutylbenzene, also known as p-dibutylbenzene, is an aromatic hydrocarbon
characterized by a central benzene ring substituted at the para positions with two n-butyl
groups. Its molecular formula is CiaH22, and its structure imparts a notable symmetry that
influences its physical properties, such as its melting point and spectroscopic signature.[1]

It is crucial to distinguish this compound from its isomer, 1,4-di-tert-butylbenzene (CAS 1012-
72-2), where the branched tert-butyl groups confer significantly different physical
characteristics, most notably a much higher melting point due to its crystalline solid state at
room temperature.[2][3] 1,4-n-Dibutylbenzene, the subject of this guide, is primarily
encountered as a liquid at standard conditions. Its utility is found as an intermediate in organic
synthesis and as a component in specialty chemicals.[4] A thorough understanding of its
physical properties is paramount for its safe handling, application, and quality control.
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Core Physicochemical Properties

The fundamental physical properties of 1,4-Dibutylbenzene dictate its behavior in various
experimental and industrial settings. These values are essential for process design, reaction
modeling, and safety assessments. The data presented below has been aggregated from
established chemical databases and supplier specifications.
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Property Value Unit Source(s)
Identifiers
CAS Number 1571-86-4 - [5]
Molecular Formula Ci14H22 - [5]
Molecular Weight 190.33 g/mol [51[6]
VGQOZYOOFXEGDA
InChlKey - [51[6]
-UHFFFAQYSA-N
Thermodynamic
Properties
Melting Point -31 °C [5]
Boiling Point 227 °C [5]
Flash Point 110 °C (230 °F) [5]
Enthalpy of
o 49.70 kJ/mol [7]
Vaporization (AvapH®)
Enthalpy of Formation
-107.23 kJ/mol [7]
(AfH°gas)
lonization Energy 8.40 eV [7]
Physical Properties
Density 0.856 g/cm3 [5]
Refractive Index (n_D) 1.489 - [5]
Solubility &
Partitioning
Water Solubility
-4.75 (Calculated) mol/L [7]
(log10WS)
Octanol/Water
- 4.372 (Calculated) - [7]
Partition Coeff. (logP)
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Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment of 1,4-Dibutylbenzene rely on a combination of
spectroscopic and chromatographic techniques. The molecule's symmetry is a key feature in its
spectral interpretation.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's p-substitution, the
H NMR spectrum is simplified. It is expected to show a singlet for the four equivalent
aromatic protons. The butyl chains would exhibit a triplet for the terminal methyl (CHs)
protons, a triplet for the benzylic methylene (CHz) protons, and overlapping multiplets for the
two internal methylene groups.[8] The 3C NMR spectrum would similarly show a reduced
number of signals: four for the butyl chain carbons and, due to symmetry, only two signals for
the six aromatic carbons.[6]

« Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key
absorptions for 1,4-Dibutylbenzene include C-H stretching vibrations for the sp3 hybridized
carbons of the butyl chains (typically below 3000 cm~1) and the sp? hybridized carbons of the
aromatic ring (typically above 3000 cm~1). Aromatic C=C stretching vibrations are expected
in the 1600-1450 cm~* region.[9]

e Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-
MS), 1,4-Dibutylbenzene shows a distinct molecular ion (M*) peak at m/z 190. The primary
fragmentation pathway is benzylic cleavage, resulting in a prominent peak from the loss of a
propyl radical (-CsH>v), leading to a fragment at m/z 147.[6][10]

e Gas Chromatography (GC): GC is the preferred method for assessing the purity of 1,4-
Dibutylbenzene and quantifying it in mixtures. Its retention time is a function of the column's
stationary phase and the temperature program. The non-polar retention index (Inp) is
reported to be approximately 1411.[7]

Experimental Methodologies for Property
Determination

To ensure data integrity, standardized and validated protocols are essential. This section details
the workflows for key analytical procedures, explaining the rationale behind the experimental
design.
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Protocol: Identity and Purity Assessment by GC-MS

Causality: This protocol is the definitive method for confirming the molecular identity and
quantifying impurities. Gas chromatography provides high-resolution separation of volatile
components, while mass spectrometry offers unambiguous identification based on the unique
mass fragmentation pattern of the target molecule.

Methodology:

o Standard Preparation: Prepare a certified reference standard of 1,4-Dibutylbenzene at a
known concentration (e.g., 100 pg/mL) in a high-purity solvent such as hexane.

o Sample Preparation: Dilute the test sample of 1,4-Dibutylbenzene in the same solvent to fall
within the calibrated concentration range.

e Instrumentation (GC):

o Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm)
suitable for separating aromatic hydrocarbons.

o Injection: Inject 1 pL of the sample using a split injection mode (e.g., 50:1 split ratio) to
prevent column overload.

o Temperature Program: Start with an initial oven temperature of 80°C, hold for 2 minutes,
then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation
of lower boiling point impurities from the main analyte.

e Instrumentation (MS):
o lonization: Utilize Electron lonization (EIl) at a standard energy of 70 eV.

o Scan Mode: Acquire data in full scan mode over a mass range of m/z 40-400 to capture
the molecular ion and key fragments.

o Data Analysis:

o Confirm the identity of the main peak by matching its retention time with the reference
standard and its mass spectrum with a library (e.g., NIST).
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o Calculate purity by the area percent method, where the area of the 1,4-Dibutylbenzene
peak is divided by the total area of all integrated peaks.

Workflow for GC-MS Analysis:

Sample & Standard Preparation

Prepare Reference
Standard
Dilute Test
Sample

Instrumental Analysis Data Processing

GC Separation MS Detection Identify Peak Calculate Purity
(Capillary Column) (El, Full Scan) (RT & Mass Spectrum) (Area Percent)

Elution

Click to download full resolution via product page

Workflow for identity and purity analysis via GC-MS.

Protocol: Thermochemical Analysis via Bomb
Calorimetry

Causality: The standard enthalpy of formation (AfH®) is a critical thermodynamic parameter that
cannot be measured directly. It is derived from the experimentally determined enthalpy of
combustion (AcH°®) using Hess's Law. Bomb calorimetry provides a precise measure of the
heat released during a complete combustion reaction under constant volume conditions.[11]

Methodology (Conceptual):

o Sample Preparation: A precisely weighed mass (approx. 1 g) of high-purity 1,4-
Dibutylbenzene is placed in a crucible inside a high-pressure stainless steel vessel (the
"bomb").

o System Assembly: The bomb is sealed and pressurized with pure oxygen (approx. 30 atm) to
ensure complete combustion. It is then submerged in a known volume of water in an
insulated container (the calorimeter).
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o Combustion: The sample is ignited electrically via a fuse wire. The combustion reaction
releases heat, which is absorbed by the bomb and the surrounding water, causing a
temperature increase.

o Temperature Measurement: The temperature of the water is monitored with high precision
(e.g., t0 0.001°C) before, during, and after combustion until a maximum temperature is
reached and cooling begins.

e Calculation of Heat of Combustion:

o The total heat evolved (g_total) is calculated using the measured temperature change
(AT) and the previously determined heat capacity of the calorimeter system (C_cal):
g_total = C_cal * AT.

o Corrections are made for the heat from the ignition wire and any side reactions (e.g., nitric
acid formation).

o The molar enthalpy of combustion (AcH®) is calculated from the corrected heat value and
the moles of sample combusted.

o Application of Hess's Law: The standard enthalpy of formation (AfH°) is calculated using the
balanced combustion equation and the known AfH® values for the products (CO2 and H20).
[12]

o Reaction: CiaH22(l) + 20.5 O2(g) —» 14 CO2(g) + 11 H20(l)

o Equation: AcH® = [14 * AfH°(COz,g) + 11 * AfH(H20,)] - [AfH®(C1aH22,]) + 20.5 * AfH°
(02,9)]

o Since AfH° for Oz(g) is zero, the equation is rearranged to solve for AfH°(C14H22,1).

Logical Diagram for Enthalpy of Formation Determination:
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Hess's Law application for calculating enthalpy of formation.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While toxicological

properties have not been fully investigated, prudent handling practices for organic solvents and

reagents should be strictly followed.[13]

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g.,
nitrile), safety goggles or glasses as described by OSHA regulations, and a lab coat.[13][14]

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of
vapors. Minimize dust generation if handling a solidified form. Wash hands thoroughly after
handling.[13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep
away from strong oxidizing agents and sources of ignition.[14]

First Aid:

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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o Skin Contact: Wash skin with soap and water. Remove contaminated clothing.
o Inhalation: Move to fresh air.

o Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

Conclusion

This guide has detailed the essential physical properties of 1,4-Dibutylbenzene, providing
researchers with a robust dataset for its application. From its core thermodynamic values to its
spectroscopic fingerprint, the information presented serves as a foundational resource. By
incorporating validated experimental protocols and explaining the scientific rationale behind
them, this document aims to empower scientists to handle, characterize, and utilize this
compound with confidence and safety. The provided data and methodologies are critical for
ensuring the accuracy, reproducibility, and integrity of future research and development
involving 1,4-Dibutylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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